5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Catalog No.
S570683
CAS No.
138564-59-7
M.F
C12H9N3O2S
M. Wt
259.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbo...

CAS Number

138564-59-7

Product Name

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

IUPAC Name

5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

InChI

InChI=1S/C12H9N3O2S/c1-8-6-9(7-13)12(18-8)14-10-4-2-3-5-11(10)15(16)17/h2-6,14H,1H3

InChI Key

NPXUFPFFHANGDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N

Synonyms

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile; 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile; Olanzapine Impurity A (EP); USP Olaznzapine Related Compound A;

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is a chemical compound with the molecular formula C₁₂H₉N₃O₂S. It features a thiophene ring and a nitrophenyl group, contributing to its unique properties. This compound is primarily recognized as an impurity of Olanzapine, an atypical antipsychotic medication, and is often studied for its potential effects in pharmacological contexts .

ROY itself does not possess any known pharmacological activity. It acts as a precursor molecule in the synthesis of olanzapine, the antipsychotic drug, which exerts its therapeutic effects by interacting with specific neurotransmitter receptors in the brain [].

  • Explosive Hazard: Nitroaromatic compounds can be explosive under certain conditions, so proper handling precautions are necessary during synthesis and storage.
  • Toxicity: The nitro group and the aromatic structure can contribute to potential toxicity. However, the extent of this risk for ROY is unclear and requires further investigation.

The reactivity of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The presence of the thiophene and nitrile groups allows for nucleophilic attacks, which can lead to various substitution products.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound's biological activity.
  • Metalation: Recent studies have explored metalating this compound to form complexes that may enhance its biological efficacy .

The synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring: Starting materials undergo cyclization to form the thiophene core.
  • Nitration: The introduction of the nitro group onto the phenyl ring is achieved through electrophilic aromatic substitution.
  • Amine Coupling: The final product is formed by coupling the thiophene derivative with an appropriate amine, resulting in the desired structure.

These methods highlight the compound's complexity and the need for careful control over reaction conditions .

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has applications primarily in research settings:

  • Pharmaceutical Research: As an impurity in Olanzapine, it is used to study drug stability and efficacy.
  • Analytical Chemistry: It serves as a reference standard for quality control in pharmaceutical formulations .
  • Biochemical Studies: Investigated for its potential interactions with biological targets in neuropharmacology.

Several compounds share structural similarities with 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, including:

Compound NameStructural FeaturesUnique Attributes
OlanzapineAtypical antipsychotic; contains a similar thiopheneBroader clinical application
5-Methyl-2-amino-3-thiophenecarbonitrileLacks nitro group; simpler structurePotentially lower toxicity
4-NitrophenylthioureaContains a thiourea instead of a thiopheneDifferent biological activity

These comparisons highlight how 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile stands out due to its specific functional groups and their associated biological activities, particularly in relation to its role as an impurity in Olanzapine .

XLogP3

4

UNII

J7X181M78Y

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

138564-59-7

Wikipedia

5-methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile

Dates

Modify: 2023-08-15

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